molecular formula C9H18N2O B1395174 N-Isopropyl-3-piperidinecarboxamide hydrochloride CAS No. 937725-06-9

N-Isopropyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B1395174
CAS No.: 937725-06-9
M. Wt: 170.25 g/mol
InChI Key: MQGOGOIJRYXDQI-UHFFFAOYSA-N
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Description

N-Isopropyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-piperidinecarboxamide hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Isopropyl-3-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2OC₉H₁₉ClN₂O and a molecular weight of 206.72 g/mol. It is an amide that features a piperidine ring, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by an isopropyl group attached to the nitrogen atom of the piperidine ring, along with a carboxamide functional group at the third position of the piperidine structure.

Pharmaceutical Research

This compound is primarily used in pharmaceutical research. It is involved in the synthesis of various piperidine derivatives, which are important in drug design and play a significant role in the pharmaceutical industry . The compound is involved in intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through reactions like hydrogenation, cyclization, cycloaddition, annulation, and amination. Synthesized piperidine derivatives are present in over twenty classes of pharmaceuticals, demonstrating the compound’s versatility in drug development.

This compound is studied for potential therapeutic effects, making it a candidate for drug development for treating pain and inflammation. It can also serve as a lead compound for modifications to improve efficacy and reduce side effects. Studies have focused on its interactions with biological receptors and enzymes to understand its mechanism of action and potential therapeutic applications, such as its interaction with opioid receptors for pain modulation.

One specific application involves using Cupriavidus sp. KNK-J915 amidase (CsAM) to catalyze the kinetic resolution of (RS)-3-piperidinecarboxamide, producing (R)-NPD, a valuable synthetic intermediate for (R)-3-aminopiperidine. This compound is a common intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Nesina® (alogliptin) and Tradjenta® (linagliptin) .

Mechanism of Action

The mechanism of action of N-Isopropyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Piperidine-3-carboxylic acid isopropylamide
  • N-isopropylpiperidine-3-carboxamide

Uniqueness

N-Isopropyl-3-piperidinecarboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to other piperidine derivatives, it offers unique advantages in terms of stability, solubility, and biological activity .

Biological Activity

N-Isopropyl-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉ClN₂O
  • Molecular Weight : 206.72 g/mol
  • Classification : Amide with a piperidine ring structure.

The compound features an isopropyl group attached to the nitrogen atom of the piperidine ring and a carboxamide functional group, which contributes to its biological activity.

This compound has been studied for its interaction with various biological receptors and enzymes:

  • Opioid Receptors : Research indicates that the compound may interact with opioid receptors, potentially contributing to analgesic effects. Binding affinity studies are crucial for understanding its pain-relieving properties.
  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • TRPV1 Antagonism : Some derivatives of piperidine carboxamides have been identified as antagonists of the transient receptor potential vanilloid-1 (TRPV1), suggesting a potential role in pain management .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Analgesic Properties : The compound has been noted for its potential as an analgesic agent through modulation of pain pathways in the central nervous system. This has implications for developing new pain management therapies.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
  • Anticancer Activity : Some piperidine derivatives have shown antiproliferative effects against cancer cell lines, indicating that this compound could be explored further in cancer research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicPotential interaction with opioid receptors for pain relief
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways
AnticancerExhibited antiproliferative effects on cancer cell lines
TRPV1 AntagonismIdentified as a potential antagonist for TRPV1, impacting pain sensation

Notable Research Findings

  • A study demonstrated that modifications to the piperidine structure can enhance its binding affinity to specific receptors, optimizing its pharmacological profile .
  • Another investigation focused on the structure-activity relationship (SAR) of various piperidine derivatives, revealing critical structural motifs that contribute to their biological efficacy against cancer cells .

Synthesis and Applications

The synthesis of this compound typically involves the reaction between isopropylamine and 3-piperidinecarboxylic acid under acidic conditions to promote amide bond formation. The resulting product is often converted into its hydrochloride salt to enhance stability and solubility for pharmaceutical applications.

Table 2: Synthesis Overview

StepDescription
ReactantsIsopropylamine + 3-Piperidinecarboxylic acid
ConditionsAcidic conditions or coupling agents
ProductThis compound

Properties

CAS No.

937725-06-9

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-propan-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

MQGOGOIJRYXDQI-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1CCCNC1.Cl

Canonical SMILES

CC(C)NC(=O)C1CCCNC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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